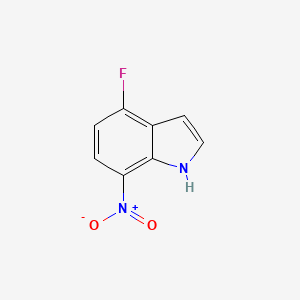
3-(3-Fluoro-4-methylphenyl)aniline
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenyl)aniline is a chemical compound with the linear formula C13H12FN . It is used in various applications and is a reliable reference material that meets strict industry standards .
Synthesis Analysis
The synthesis of 3-(3-Fluoro-4-methylphenyl)aniline involves several steps. For instance, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .Molecular Structure Analysis
The molecular structure of 3-(3-Fluoro-4-methylphenyl)aniline is determined by its linear formula C13H12FN . Theoretical structural analysis of similar compounds has been conducted using several DFT based methods .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Fluoro-4-methylphenyl)aniline are complex and varied. For example, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Fluoro-4-methylphenyl)aniline include a molecular weight of 201.24 . Other properties such as density, boiling point, vapour pressure, and enthalpy of vaporization can be inferred from similar compounds .Applications De Recherche Scientifique
Antimicrobial Applications
3-(3-Fluoro-4-methylphenyl)aniline and its derivatives exhibit significant antimicrobial activity. A study synthesized various compounds, including N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyraol-4-yl] methylene} substituted anilin [3a-n], 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one [4a-n] and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one [5a-n]. These compounds were tested for their antimicrobial properties, and many showed excellent to good antibacterial activity, demonstrating the potential of 3-(3-Fluoro-4-methylphenyl)aniline in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Crystal Structure and Synthesis Studies
The compound has also been involved in structural and synthesis studies. For instance, an unprecedented diastereospecific synthesis of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one from a cycloaddition reaction involving (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline was reported. This study not only elucidates the structural details of the compound but also explores its electronic properties, providing insights into its potential applications in various fields (Gummidi, Kerru, Ibeji, & Singh, 2019).
Photodehalogenation and Photostabilization
The compound plays a role in photodehalogenation processes, generating phenyl cations and benzynes. This process is influenced by substituents and can lead to various products. The study's findings open avenues for designing less phototoxic drugs, indicating the compound's relevance in pharmaceutical research (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).
Vibrational Analysis and Theoretical Studies
Furthermore, comprehensive vibrational analysis and theoretical studies involving compounds like 4-Chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline have been conducted. These studies focus on understanding the effects of substituents on the vibrational spectra and analyzing hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. Such detailed investigations contribute to a deeper understanding of the compound's properties and its potential applications in various scientific fields (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPPNBURNZKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674923 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)aniline | |
CAS RN |
1187386-07-7 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)
![Methyl 3-[(3-Aminothien-2-yl)thio]propanoate](/img/structure/B1439848.png)


![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)

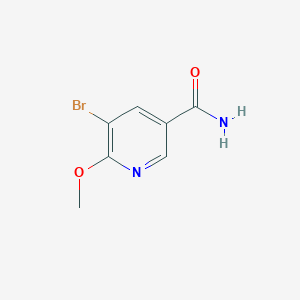
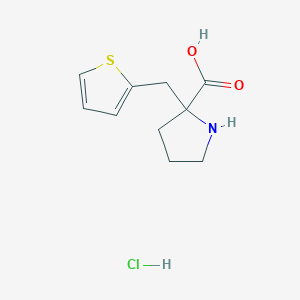
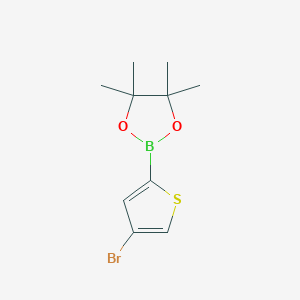

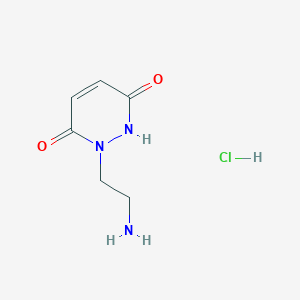
![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride](/img/structure/B1439864.png)
